molecular formula C12H19NO2 B1351629 2-(Adamantan-1-yl)-2-aminoacetic acid CAS No. 60256-21-5

2-(Adamantan-1-yl)-2-aminoacetic acid

Cat. No.: B1351629
CAS No.: 60256-21-5
M. Wt: 209.28 g/mol
InChI Key: NJRFVURYVWPLKB-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-aminoacetic acid is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Adamantane Derivatives and Physiological Properties

  • Adamantane derivatives, including compounds like 2-(Adamantan-1-yl)-2-aminoacetic acid, are known for their significant physiological properties. These properties are influenced by the nature of substituents in the molecule, impacting their potential applications in medicinal chemistry (Yurchenko et al., 2001).

Synthesis and Chemical Transformations

  • Research has focused on improving synthesis methods and understanding the chemical transformations of adamantane derivatives. This includes the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates, highlighting the versatility of these compounds in chemical reactions (Burmistrov et al., 2017).

Biological Activity and Therapeutic Uses

  • Adamantane derivatives exhibit a wide spectrum of biological activity. They have been used as medicines for various therapeutic effects, including as dipeptidyl peptidase-4 (DDP-4) inhibitors for treating type II diabetes. The synthesis of these derivatives often involves complex procedures using expensive or toxic reagents (Osipov et al., 2016).

Novel Adamantane β-Amino Acid Synthesis

  • Novel adamantane-containing β-amino acids, like 2-(adamant-2-yl)-3-aminopropanoic acid, have been synthesized with good overall yield. These compounds are interesting from a medicinal chemistry perspective, demonstrating the ongoing exploration into new adamantane-based compounds (Petrović Peroković et al., 2012).

Quantum Theory and Molecular InteractionInsights

  • Research has also delved into the noncovalent interactions in adamantane derivatives using quantum theory. For instance, a study on adamantane-1,3,4-thiadiazole hybrids showed the significance of intra- and intermolecular interactions in these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (El-Emam et al., 2020).

Crystallographic Studies

  • Crystallographic studies of adamantyl-based compounds, including 2-(adamantan-1-yl)-2-oxoethyl benzoates, have provided insights into their structural aspects. This research is important for understanding the properties of these compounds, which are significant in treatments for neurological conditions and type-2 diabetes, and also exhibit anti-viral abilities (Kumar et al., 2015).

Adamantane Derivatives in Neuroprotection

  • Some adamantane derivatives have been identified as potential neuroprotective agents. Their multifunctional activities, including inhibition of various receptors and channels and their antioxidant properties, make them promising candidates for neuroprotection and neurological assay development (Joubert et al., 2011).

Synthesis and Characterization in Medicinal Chemistry

  • The synthesis and characterization of adamantane derivatives like DOTA-mono-adamantan-1-ylamide have been studied, highlighting their potential applications in medicinal chemistry and drug delivery systems (Wan et al., 2015).

Antiproliferative Activity and Cancer Research

  • Adamantane derivatives have been synthesized and evaluated for their antiproliferative activity, demonstrating potential as anti-tumor agents. Their ability to influence the microtubule network of tumor cells is particularly notable (Zefirov et al., 2017).

Properties

IUPAC Name

2-(1-adamantyl)-2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFVURYVWPLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390096
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60256-21-5
Record name Amino(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(adamantan-1-yl)-2-aminoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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